Thiazafluron

Catalog No.
S564982
CAS No.
25366-23-8
M.F
C6H7F3N4OS
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazafluron

CAS Number

25366-23-8

Product Name

Thiazafluron

IUPAC Name

1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

Molecular Formula

C6H7F3N4OS

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C6H7F3N4OS/c1-10-4(14)13(2)5-12-11-3(15-5)6(7,8)9/h1-2H3,(H,10,14)

InChI Key

BBJPZPLAZVZTGR-UHFFFAOYSA-N

SMILES

CNC(=O)N(C)C1=NN=C(S1)C(F)(F)F

solubility

0.01 M

Synonyms

N,N-dimethyl-N'-(5-trifluromethyl-1,3,4-thiadiazol-2-yl)urea, thiazafluron, thiazaflurone

Canonical SMILES

CNC(=O)N(C)C1=NN=C(S1)C(F)(F)F

Thiazafluron is an organonitrogen heterocyclic compound with the molecular formula C6H7F3N4OSC_6H_7F_3N_4OS and a molecular weight of approximately 240.21 g/mol. It is classified as an organosulfur heterocyclic compound and is primarily utilized as a herbicide. Thiazafluron's unique structure, which includes a thiazole ring, contributes to its effectiveness in agricultural applications, particularly in controlling various weeds and pests in crops .

Thiazafluron acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible weeds [, ]. This disruption in amino acid synthesis ultimately leads to impaired protein synthesis and stunted plant growth, eventually causing weed death [].

Typical of herbicides. Its primary mode of action involves inhibiting photosynthesis in susceptible plant species, akin to other urea-based herbicides. The compound's reactivity can be attributed to its functional groups, which allow it to undergo nucleophilic substitution reactions. For instance, it can react with hydroxyl ions in a base-mediated hydrolysis process, leading to the formation of less active metabolites .

Thiazafluron exhibits significant biological activity as a herbicide, effectively targeting broadleaf weeds and certain grass species. Its mechanism involves disrupting the photosynthetic process by inhibiting the enzyme systems involved in chlorophyll synthesis. Studies have shown that Thiazafluron can adsorb onto soil particles more effectively than some other herbicides, enhancing its retention and efficacy in agricultural settings . Additionally, there are indications that Thiazafluron may have some impact on non-target organisms, necessitating further research on its ecological effects.

The synthesis of Thiazafluron typically involves multi-step chemical processes that include the formation of the thiazole ring and subsequent substitution reactions to introduce various functional groups. While specific synthetic routes may vary, a general approach includes:

  • Formation of the thiazole core: This often involves reacting appropriate thioketones with amines or other nitrogen sources.
  • Introduction of substituents: Fluorinated groups can be added through electrophilic fluorination techniques or nucleophilic substitutions.
  • Final modifications: Additional steps may involve purification processes such as recrystallization or chromatography to isolate the final product .

Thiazafluron is primarily utilized in agriculture as a selective herbicide for controlling weed populations in various crops. Its application is particularly noted in rice cultivation, where it helps manage weed resistance and enhances crop yield. Beyond its agricultural uses, Thiazafluron's unique chemical properties may also lend themselves to potential applications in other fields such as pharmaceuticals or materials science, although these are less explored .

Interaction studies involving Thiazafluron focus on its effects on both target and non-target organisms within ecosystems. Research has indicated that while Thiazafluron effectively controls weeds, it may also have implications for aquatic life and soil microorganisms due to its persistence in the environment. Investigations into its interactions with soil components reveal that Thiazafluron has a higher adsorption rate compared to some other herbicides, suggesting a potential for reduced leaching and increased soil retention . Further studies are necessary to fully understand these interactions and their ecological consequences.

Thiazafluron shares structural similarities with various other herbicides, particularly those within the urea class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
ThiazafluronOrganonitrogen/OrganosulfurHerbicideHigh adsorption in soils; thiazole ring structure
DiuronUrea-basedHerbicideKnown for endocrine disruption effects; broader spectrum
LinuronUrea-basedHerbicideSimilar mode of action but less effective on certain weeds
MetamitronUrea-basedHerbicidePrimarily used for sugar beet; different adsorption properties

Thiazafluron's distinct thiazole ring structure sets it apart from these compounds, influencing its chemical behavior and biological activity . Its ability to adsorb more effectively onto soil particles may enhance its environmental stability compared to others.

Synthetic Pathways and Industrial Production Methodologies

Thiazafluron, chemically designated as 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, represents a significant member of the thiadiazole urea herbicide class [9] [21]. The compound's molecular formula C₆H₇F₃N₄OS and molecular weight of 240.21 grams per mole reflect its complex heterocyclic structure incorporating both thiazole and urea functionalities [9] [10] [11].

The synthetic preparation of thiazafluron follows established methodologies for thiadiazole urea compounds, which typically involve multi-step chemical processes centered on the formation of the thiazole ring system followed by subsequent functionalization reactions [50]. The general synthetic approach begins with the construction of the 1,3,4-thiadiazole core structure, which can be achieved through several well-documented pathways [29] [32].

One primary synthetic route involves the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid precursors under dehydrating conditions [23] [29]. This methodology allows for the introduction of the trifluoromethyl substituent at the 5-position of the thiadiazole ring through the use of trifluoroacetic acid derivatives [30]. The reaction typically proceeds through the formation of an intermediate dithiocarbazate, which subsequently undergoes cyclodehydration to yield the desired thiadiazole ring system [29] [32].

Alternative synthetic approaches utilize the reaction of diacylhydrazines with phosphorus sulfide reagents such as phosphorus pentasulfide or Lawesson's reagent [29] [32]. These methods offer advantages in terms of functional group tolerance and reaction efficiency, particularly when conducted under microwave irradiation conditions [23] [25]. The microwave-assisted synthesis provides enhanced reaction rates and improved yields compared to conventional thermal methods [25].

For industrial-scale production, the synthetic methodology must be optimized for cost-effectiveness and scalability [26] [27]. The commercial synthesis of thiazafluron likely employs continuous flow reactor technology, which has been demonstrated to achieve significant throughput improvements for agrochemical production [27]. Flow reactor systems offer advantages including enhanced safety profiles, improved reaction control, and reduced environmental impact compared to traditional batch processing methods [27].

The industrial preparation may utilize a convergent synthetic strategy, where the thiadiazole core and the urea functionality are constructed independently before final coupling [50]. This approach allows for better control of reaction conditions and facilitates the purification of intermediates [50]. The final coupling step typically involves the reaction of a 2-amino-1,3,4-thiadiazole intermediate with an appropriate isocyanate or carbamoyl chloride derivative [50].

Process optimization studies have demonstrated that reaction conditions including temperature, solvent selection, and catalyst systems significantly influence both yield and product purity [30] [32]. The use of aromatic co-solvents such as toluene has been shown to improve reaction efficiency while reducing the required quantities of expensive reagents [30]. Additionally, the implementation of automated reaction monitoring and control systems enables consistent product quality during large-scale manufacture [27].

Thermodynamic Properties (Melting Point, Solubility, Partition Coefficients)

The thermodynamic properties of thiazafluron are fundamental to understanding its behavior in both formulation and environmental contexts [9] [11]. These properties directly influence the compound's bioavailability, environmental fate, and efficacy as a herbicidal agent [43].

PropertyValueTemperatureReference
Molecular FormulaC₆H₇F₃N₄OS- [9] [10] [11]
Molecular Weight240.21 g/mol- [9] [10] [11]
Melting Point136.5°C- [9] [11]
Density (predicted)1.507 ± 0.06 g/cm³20°C [9] [11]
Water Solubility2.096 g/L20°C [9]
pKa (predicted)13.14 ± 0.4625°C [9] [11]

The melting point of thiazafluron at 136.5 degrees Celsius indicates its solid state under standard environmental conditions and provides important information for formulation development [9] [11]. This relatively high melting point is consistent with the compound's crystalline structure and intermolecular hydrogen bonding capabilities inherent in the urea functionality [11].

Water solubility represents a critical parameter for herbicide efficacy and environmental behavior [9] [36]. Thiazafluron exhibits moderate water solubility at 2.096 grams per liter at 20 degrees Celsius, which places it in an intermediate category between highly water-soluble and lipophilic compounds [9]. This solubility profile suggests sufficient mobility in aqueous systems while maintaining adequate persistence for herbicidal activity [43].

The temperature dependence of solubility follows general thermodynamic principles, with solubility typically increasing with elevated temperatures [36] [37]. For organic compounds similar to thiazafluron, solubility changes can be substantial across environmentally relevant temperature ranges, potentially affecting field performance under varying climatic conditions [34] [36].

Partition coefficient data, while limited for thiazafluron specifically, can be estimated based on structural analogies with related thiadiazole compounds [17]. The predicted logarithmic octanol-water partition coefficient of approximately 1.8 suggests moderate lipophilicity . This value indicates a balanced distribution between aqueous and lipid phases, which is advantageous for both uptake by target organisms and environmental mobility [15] [17].

The predicted pKa value of 13.14 ± 0.46 indicates that thiazafluron exists predominantly in its neutral form under typical environmental pH conditions [9] [11]. This characteristic influences the compound's interaction with soil particles, uptake by plants, and overall environmental behavior [43] [45]. The relatively high pKa value is consistent with the weak basic nature of the urea nitrogen atoms in the molecular structure [11].

Density measurements, predicted at 1.507 ± 0.06 grams per cubic centimeter, provide important information for formulation chemistry and application technology [9] [11]. This density value affects spray droplet formation, settling behavior, and mixing characteristics in tank preparations [11].

Stability Under Environmental Conditions (Hydrolysis, Photolysis)

The environmental stability of thiazafluron under various conditions determines its persistence, efficacy duration, and potential for environmental impact [14] [16] [43]. Understanding degradation pathways is essential for predicting the compound's fate in soil and water systems [39] [43].

Hydrolysis represents a primary degradation pathway for many urea-containing herbicides under environmental conditions [14] [16]. The urea functional group in thiazafluron is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions [16]. Research on structurally related compounds indicates that hydrolysis rates are strongly influenced by pH, temperature, and the presence of catalytic surfaces [14] [16].

Studies on similar urea herbicides demonstrate that hydrolysis follows first-order kinetics with rate constants varying significantly across different pH ranges [16]. Under neutral pH conditions typical of many agricultural soils, hydrolysis proceeds relatively slowly, contributing to the compound's persistence and herbicidal efficacy [14] [43]. However, under strongly acidic or basic conditions, hydrolysis rates increase substantially, leading to more rapid degradation [16].

Temperature effects on hydrolysis rates follow Arrhenius kinetics, with rate constants typically doubling for every 10-degree Celsius increase in temperature [14] [41]. This temperature dependence means that thiazafluron persistence varies seasonally and geographically based on climatic conditions [43].

Photolysis under natural sunlight conditions represents another significant degradation pathway for thiazafluron [14] [42]. The compound's absorption of ultraviolet radiation can lead to direct photolytic breakdown or initiate indirect photolysis through reaction with photogenerated reactive species [14] [42]. The presence of the trifluoromethyl group and the conjugated thiadiazole ring system influences the compound's photochemical behavior [42].

Direct photolysis studies on related thiadiazole compounds indicate that degradation rates are dependent on light intensity, wavelength distribution, and the presence of photosensitizers [14] [44]. Under simulated sunlight conditions, photolysis half-lives can range from hours to days, depending on environmental factors [14].

Soil degradation studies reveal that thiazafluron follows first-order degradation kinetics with half-lives influenced by soil organic matter content, moisture levels, and microbial activity [43] [45]. Research on similar compounds demonstrates that soil adsorption and degradation are inversely related, with stronger adsorption generally leading to slower degradation rates [43] [45].

Environmental FactorEffect on StabilityTypical Half-life RangeReference
Neutral pH hydrolysisSlow degradation>100 days [14] [16]
Acidic/Basic hydrolysisAccelerated degradation10-50 days [14] [16]
Direct photolysisModerate degradation1-7 days [14] [42]
Soil biodegradationVariable degradation30-60 days [43] [45]

The interaction between multiple degradation pathways creates complex environmental fate patterns [43] [45]. In surface waters exposed to sunlight, photolysis may dominate degradation, while in deeper soil layers, hydrolysis and biodegradation become more significant [14] [43]. The relative importance of each pathway varies with environmental conditions, making accurate fate prediction challenging [43].

Inhibition of Acetolactate Synthase in Plant Biosynthesis

Thiazafluron exerts its primary herbicidal action through the selective inhibition of acetolactate synthase, a critical enzyme in the biosynthetic pathway of branched-chain amino acids [1] [2] [3]. The acetolactate synthase enzyme, classified under Enzyme Commission number 2.2.1.6, catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine in plants, fungi, and bacteria [4] [5].

The enzyme requires three essential cofactors for optimal catalytic activity: thiamine diphosphate, flavin adenine dinucleotide, and magnesium ions [2] [6]. Crystal structure analysis reveals that the catalytic peptide consists of approximately 670 residues in Arabidopsis thaliana, with the active form comprising the terminal 615 residues organized into three distinct domains [2]. These domains include two thiamine pyrophosphate-binding regions that sandwich a dehydrogenase-like nicotinamide adenine dinucleotide/flavin adenine dinucleotide-binding domain [2].

Thiazafluron demonstrates a unique binding mechanism that distinguishes it from conventional enzyme inhibitors. Rather than competing directly with the natural substrate pyruvate at the active site, thiazafluron binds within the substrate access channel of the acetolactate synthase enzyme [7] [8]. This binding mode effectively blocks substrate access to the catalytic center, preventing the normal enzymatic conversion of pyruvate to acetolactate [7]. The herbicide structure bears no structural similarity to the natural substrates, cofactors, or allosteric effectors of the enzyme, making this interaction particularly remarkable [9].

The inhibition mechanism involves two distinct components that contribute to the exceptional potency of thiazafluron and related thiadiazolylurea herbicides. The primary mechanism involves direct competitive inhibition through substrate channel blockade, while a secondary mechanism involves time-dependent accumulative inhibition [7]. This accumulative inhibition results from oxidative events triggered by herbicide binding, leading to oxidation of the thiamine diphosphate and flavin adenine dinucleotide cofactors [7]. These oxidative modifications induce prolonged enzyme inactivation that persists even after the inhibitor has dissociated from the binding site [7].

Kinetic studies demonstrate that thiazafluron exhibits inhibition constants ranging from 0.1 to 50 micromolar, depending on the specific plant species and experimental conditions [10]. The enzyme shows complex inhibition kinetics, with time-dependent binding behavior that results in increasingly tight inhibition under conditions of enzymatic turnover [9]. This unusual inhibition pattern contributes significantly to the herbicidal efficacy of thiazafluron in field applications.

The molecular basis of acetolactate synthase inhibition has been elucidated through extensive crystallographic studies. X-ray diffraction analysis at 2.70 angstrom resolution reveals the precise positioning of herbicides within the enzyme structure [2]. The binding pocket accommodates thiazafluron through specific interactions involving the trifluoromethyl-substituted thiadiazole ring system and the dimethylurea moiety [11]. These interactions are stabilized by hydrogen bonding networks and hydrophobic contacts that confer selectivity for the herbicide over natural substrates.

Research on herbicide resistance mechanisms has identified several critical amino acid residues that influence thiazafluron binding affinity. The most commonly observed resistance-conferring mutations occur at positions 197 and 574 of the acetolactate synthase enzyme [10] [12]. Additional mutation sites have been documented at positions 122, 205, 376, and 653 [10]. These mutations typically reduce herbicide binding affinity without severely compromising normal enzyme function, allowing resistant plants to survive herbicide treatment while maintaining essential amino acid biosynthesis [10].

The consequence of acetolactate synthase inhibition extends beyond immediate enzymatic dysfunction. Depletion of branched-chain amino acids disrupts protein synthesis, ultimately leading to inhibition of deoxyribonucleic acid synthesis and cell division [2]. This cascade of biochemical disruptions explains the characteristic slow action of thiazafluron, as affected plants gradually experience metabolic shutdown over several days following treatment.

Interaction with Photosynthetic Electron Transport Chains

Thiazafluron demonstrates significant interaction with photosynthetic electron transport systems, functioning as a non-selective photosynthetic electron transport inhibitor [11] [13]. This secondary mechanism of action contributes to the overall herbicidal efficacy and explains the broad-spectrum activity observed against diverse plant species.

The photosynthetic electron transport chain represents a complex series of protein complexes embedded within the thylakoid membranes of chloroplasts [14] [15]. These complexes facilitate the conversion of light energy into chemical energy through the coordinated transfer of electrons from water to nicotinamide adenine dinucleotide phosphate [14]. Thiazafluron interferes with this process by disrupting electron flow between Photosystem II and Photosystem I [16].

Photosystem II serves as the primary target for thiazafluron's photosynthetic inhibition effects [17] [16]. This multiprotein complex is responsible for water oxidation and the initial charge separation events that drive photosynthetic electron transport [16]. Thiazafluron binding interferes with the normal function of the D1 protein, a critical component of the Photosystem II reaction center [17]. The D1 protein undergoes continuous turnover under normal light conditions as part of a sophisticated repair mechanism that maintains photosynthetic efficiency [17].

Under conditions of thiazafluron treatment, the normal D1 protein repair cycle becomes impaired [17]. The herbicide affects the lateral migration of D1 protein between stacked grana membranes and unstacked stroma lamellae, a process essential for efficient protein turnover [17]. This impairment leads to accumulation of photodamaged Photosystem II complexes and increased susceptibility to photoinhibition [17]. The disruption of D1 turnover is particularly pronounced under high light conditions, where the demand for protein repair is greatest [17].

Thiazafluron also affects the broader organization of thylakoid membranes within chloroplasts [17]. The compound influences protein phosphorylation patterns, particularly affecting the light-induced phosphorylation of Photosystem II core proteins [17]. These phosphorylation events are crucial for regulating the macroscopic folding of thylakoid membranes and maintaining optimal membrane organization for efficient electron transport [17].

The herbicide's impact on photosynthetic electron transport extends to the cytochrome b6f complex, which serves as an intermediary electron carrier between Photosystem II and Photosystem I [14]. Disruption of electron flow through this complex impairs the development of the proton gradient across thylakoid membranes [18]. This gradient is essential for driving adenosine triphosphate synthesis through the chemiosmotic mechanism [14].

Photosystem I function is indirectly affected by thiazafluron treatment through alterations in the redox balance of the photosynthetic electron transport chain [18]. Studies demonstrate that heat stress and herbicide treatment can shift the redox balance away from Photosystem II toward Photosystem I [18]. This imbalance affects the regulation of cyclic electron flow, a process that helps maintain photosynthetic efficiency under stress conditions [18].

The molecular mechanism underlying thiazafluron's photosynthetic effects involves interaction with quinone-binding sites within the electron transport complexes [19] [20]. These binding sites normally accommodate plastoquinone and other electron carriers that facilitate electron transfer between photosystems [19]. Thiazafluron binding to these sites disrupts normal electron flow and can lead to the formation of reactive oxygen species [16].

The generation of reactive oxygen species under thiazafluron treatment contributes to oxidative damage within chloroplasts [16]. This oxidative stress affects membrane lipids, proteins, and pigments, leading to visible symptoms of chlorosis and necrosis in treated plants [16]. The accumulation of damaged cellular components overwhelms natural antioxidant defense systems, accelerating plant death.

Research has revealed that thiazafluron's effects on photosynthetic electron transport are enhanced under certain environmental conditions [18]. High light intensity and elevated temperature can exacerbate the herbicide's impact on Photosystem II function [16] [18]. These environmental factors increase the baseline level of photosynthetic stress, making plants more susceptible to additional disruption from herbicide treatment.

Structure-Activity Relationship in Thiadiazolylurea Derivatives

The structure-activity relationship analysis of thiazafluron and related thiadiazolylurea derivatives reveals critical molecular features that determine herbicidal potency and selectivity [21] [22] [23]. Understanding these relationships provides essential insights for optimizing herbicide effectiveness and predicting biological activity based on chemical structure.

The 1,3,4-thiadiazole ring system represents the fundamental structural element responsible for herbicidal activity in this chemical class [24] [25]. This heterocyclic ring possesses unique electronic properties that enable specific interactions with target enzymes [24]. The thiadiazole ring exhibits strong aromaticity and electron-deficient character, contributing to both in vivo stability and biological activity [25]. Comparative studies demonstrate that thiadiazole-containing compounds consistently show superior herbicidal activity compared to their phenyl analogs, highlighting the critical importance of this heterocyclic system [21].

The positioning of nitrogen atoms within the thiadiazole ring significantly influences biological activity [22]. The 1,3,4-arrangement found in thiazafluron provides optimal geometric complementarity with the acetolactate synthase binding site [22]. Alternative nitrogen arrangements, such as 1,2,4-thiadiazole or 1,2,5-thiadiazole isomers, typically exhibit reduced activity or altered selectivity profiles [26] [22]. Molecular modeling studies confirm that the 1,3,4-configuration enables the most energetically favorable binding interactions with target enzymes [22].

The trifluoromethyl substituent at the 5-position of the thiadiazole ring plays a crucial role in determining herbicidal potency [27] [28]. This electron-withdrawing group significantly enhances activity compared to methyl or other alkyl substituents [23]. The trifluoromethyl group increases molecular lipophilicity, facilitating membrane penetration and cellular uptake [27]. Additionally, the strong electron-withdrawing nature of the trifluoromethyl group stabilizes the herbicide-enzyme complex through enhanced electrostatic interactions [22].

Structure-activity relationship studies reveal that modifications to the trifluoromethyl group consistently result in reduced herbicidal activity [21]. Replacement with hydrogen, methyl, or other substituents leads to substantial decreases in potency against target weeds [21]. This finding emphasizes the unique contribution of the trifluoromethyl group to the overall biological profile of thiazafluron.

The N,N-dimethylurea linkage connecting the thiadiazole ring to the remainder of the molecule represents another critical structural element [21] [29]. This moiety provides essential hydrogen bonding capacity that facilitates specific recognition by the acetolactate synthase enzyme [22]. The dimethylurea group adopts a planar conformation that optimizes interactions within the enzyme binding pocket [22].

Metabolic studies demonstrate that N-demethylation of the urea moiety significantly reduces herbicidal activity [21]. This process occurs through enzymatic cleavage by plant microsomal enzymes, representing a potential detoxification pathway [21]. The rate of N-demethylation varies among plant species and correlates with observed selectivity patterns [21]. Species capable of rapid N-demethylation show greater tolerance to thiazafluron treatment, while those with limited metabolic capacity remain susceptible [21].

Research on structural modifications at the 2-position of the thiadiazole ring reveals additional opportunities for activity optimization [22]. Introduction of various substituents at this position can influence selectivity between target and non-target species [26]. Electron-withdrawing groups generally enhance binding affinity, while electron-donating groups may reduce activity [22]. However, the tolerance for substitution at this position is limited, as large substituents can interfere with proper binding orientation within the enzyme active site [22].

The overall molecular geometry and conformational flexibility of thiadiazolylurea derivatives significantly impact biological activity [22]. Molecular dynamics simulations indicate that active compounds adopt specific conformational states that enable optimal enzyme binding [22]. Structural modifications that restrict conformational flexibility or alter preferred geometries typically result in reduced activity [26].

Comparative analysis of herbicide resistance patterns provides additional insights into structure-activity relationships [29] [10]. Mutations in the acetolactate synthase enzyme that confer resistance to thiazafluron often show differential effects on structurally related compounds [29]. These resistance patterns reflect the specific molecular interactions between herbicides and enzyme binding sites [10]. Understanding these relationships enables the design of novel compounds that may overcome existing resistance mechanisms [7].

Quantitative structure-activity relationship modeling has been employed to predict the biological activity of novel thiadiazolylurea derivatives [30] [31]. These computational approaches utilize molecular descriptors such as electronic properties, hydrophobicity parameters, and steric factors to correlate chemical structure with herbicidal potency [30]. Successful models have identified key molecular features that contribute to activity and have guided the design of improved herbicide candidates [31].

The structure-activity relationship analysis extends to environmental fate and toxicological properties of thiadiazolylurea derivatives [32]. Structural features that enhance herbicidal activity may also influence soil persistence, mobility, and potential effects on non-target organisms [32]. Balancing herbicidal efficacy with acceptable environmental behavior represents a critical challenge in herbicide development [33].

XLogP3

0.8

LogP

1.85 (LogP)

Melting Point

136.5 °C

UNII

WX8ID0K28Q

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

25366-23-8

Wikipedia

Thiazafluron

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023

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